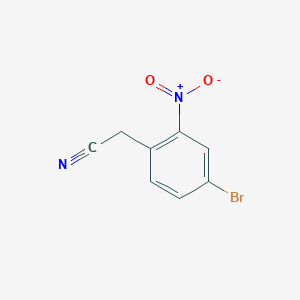

2-(4-Bromo-2-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDAFQIOVPKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

Two primary multi-step synthetic strategies have been reported for the preparation of 2-(4-Bromo-2-nitrophenyl)acetonitrile. The first involves building the acetonitrile (B52724) sidechain onto a pre-functionalized aromatic ring via nucleophilic substitution, while the second approach involves the sequential functionalization of a simpler phenylacetonitrile (B145931) precursor.

Route 1: Nucleophilic Aromatic Substitution

This approach utilizes a highly substituted benzene (B151609) ring where a leaving group is displaced by a cyanide-containing nucleophile. The strong electron-withdrawing effect of the nitro group facilitates this type of reaction, which is a common strategy for forming carbon-carbon bonds on activated aromatic systems. scranton.edu This pathway involves the initial formation of a carbanion which then attacks the aromatic ring. chemicalbook.com

Route 2: Sequential Aromatic Functionalization

An alternative strategy begins with phenylacetonitrile and introduces the required substituents in a stepwise manner through electrophilic aromatic substitution reactions. google.com The order of these reactions is crucial to ensure the correct regiochemistry (the 2-bromo-4-nitro substitution pattern) of the final product, dictated by the directing effects of the substituents. lumenlearning.com This method involves a nitration step followed by a bromination step. google.com

The selection of starting materials is dependent on the chosen synthetic route.

For the Nucleophilic Aromatic Substitution Route , the key precursors are a halogenated and nitrated benzene derivative and a source for the acetonitrile group. A common starting material is 2-bromo-1-fluoro-4-nitro-benzene, where the fluorine atom serves as a good leaving group for nucleophilic aromatic substitution. The acetonitrile moiety is typically introduced using ethyl cyanoacetate (B8463686) in the presence of a strong base. chemicalbook.com

For the Sequential Aromatic Functionalization Route , the synthesis begins with the more fundamental precursor, phenylacetonitrile. google.com This route requires strong acids and a brominating agent. The key intermediate formed in this process is p-nitrophenylacetonitrile. google.com

Table 1: Key Precursors for Synthetic Routes

| Synthetic Route | Primary Starting Material(s) | Key Reagents |

| Route 1: Nucleophilic Substitution | 2-Bromo-1-fluoro-4-nitro-benzene, Ethyl cyanoacetate | Sodium hydride (NaH), Hydrochloric acid (HCl) |

| Route 2: Sequential Functionalization | Phenylacetonitrile | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), N-Bromosuccinimide (NBS) |

Reaction Sequence for Route 1:

The synthesis begins with the deprotonation of ethyl cyanoacetate using a strong base like sodium hydride (NaH) in an anhydrous solvent to form a sodium salt. This is followed by the nucleophilic attack of the resulting carbanion on 2-bromo-1-fluoro-4-nitro-benzene. The reaction mixture is then subjected to acidic hydrolysis and decarboxylation, typically by refluxing with hydrochloric acid, to yield the final this compound product. chemicalbook.com

Reaction Sequence for Route 2:

This synthesis is a two-step process:

Nitration: Phenylacetonitrile is treated with a nitrating mixture, composed of concentrated sulfuric acid and concentrated nitric acid. This electrophilic aromatic substitution reaction primarily yields p-nitrophenylacetonitrile due to the directing effects of the cyanomethyl group. google.com

Bromination: The intermediate, p-nitrophenylacetonitrile, is then dissolved in concentrated sulfuric acid and treated with a brominating agent, such as N-bromosuccinimide (NBS). This second electrophilic substitution places the bromine atom at the position ortho to the cyanomethyl group and meta to the deactivating nitro group, resulting in the desired this compound. google.com

Table 2: Summary of Reaction Steps

| Route | Step | Description |

| Route 1 | 1 | Deprotonation of ethyl cyanoacetate with NaH. |

| 2 | Nucleophilic attack on 2-bromo-1-fluoro-4-nitro-benzene. | |

| 3 | Acid hydrolysis and decarboxylation with HCl under reflux. | |

| Route 2 | 1 | Nitration of phenylacetonitrile with HNO₃/H₂SO₄ to form p-nitrophenylacetonitrile. |

| 2 | Bromination of p-nitrophenylacetonitrile with NBS in H₂SO₄. |

Optimization of Synthetic Conditions

Optimizing reaction conditions is essential for improving yield, purity, and efficiency in the synthesis of this compound. Key areas of focus include the use of catalytic systems and the choice of solvents.

While the primary synthetic routes described often rely on stoichiometric reagents (strong acids or bases) rather than catalysts, the broader field of halo-nitro aromatic chemistry extensively uses catalysis. chemicalbook.comgoogle.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed to further functionalize similar bromo-substituted aromatic compounds. orgsyn.org In these contexts, a palladium complex with phosphine (B1218219) ligands would be used to couple the aryl bromide with other organic fragments.

Furthermore, the selective reduction of the nitro group in halo-nitro aromatic compounds is another area where catalysis is critical. Transition metal catalysts, such as platinum or nickel-based systems, are used for the chemoselective hydrogenation of the nitro group to an amine without affecting the halogen substituent. researchgate.netresearchgate.net While not part of the primary synthesis of the title compound, these catalytic transformations are key chemical modifications for this class of molecules.

The choice of solvent or reaction medium is critical and highly dependent on the specific synthetic pathway.

In the nucleophilic substitution route (Route 1) , an aprotic polar solvent such as 1,4-dioxane (B91453) is used. chemicalbook.com Dioxane is suitable because it effectively dissolves the organic precursors and the intermediate salt, and its relatively high boiling point is advantageous for the final decarboxylation step, which is performed under reflux. chemicalbook.com During the workup phase, solvents like ethyl acetate (B1210297) and diethyl ether are used for extraction to isolate the product from the aqueous phase. chemicalbook.com

For the sequential functionalization route (Route 2) , the reaction medium is markedly different. The nitration and bromination steps are carried out in highly acidic, non-aqueous environments. Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). google.commasterorganicchemistry.com In the subsequent bromination step, concentrated sulfuric acid is again used as the solvent to dissolve the p-nitrophenylacetonitrile intermediate and activate the brominating agent. google.com The use of polyphosphoric acid in combination with nitric acid has also been explored to improve the regioselectivity and yield of the initial nitration step by creating a bulkier nitrating agent that favors para-substitution. google.com

Temperature and Pressure Optimization

The synthesis of this compound and related compounds involves carefully controlled temperature conditions to ensure optimal yield and minimize side reactions. Pressure is not typically a critical parameter in these liquid-phase reactions and is generally maintained at atmospheric pressure.

In a representative synthesis starting from 2-bromo-1-fluoro-4-nitro-benzene and ethyl-cyanoacetate, the initial reaction with sodium hydride is conducted at a chilled temperature of 0°C. chemicalbook.com Following the addition of the reactants, the mixture is allowed to warm to room temperature (approximately 20°C) and stirred for an extended period, such as 16 hours, to ensure the completion of the nucleophilic aromatic substitution. chemicalbook.com A subsequent hydrolysis and decarboxylation step often involves heating the reaction mixture to reflux. chemicalbook.com

For related transformations, such as the synthesis of 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene, specific temperature ranges are also crucial. The initial reaction with metallic sodium is managed between 0-50°C, while a subsequent rearrangement step requires higher temperatures in the range of 40-150°C. google.com These examples underscore the importance of temperature control, from cooling during initial exothermic additions to heating to drive reactions to completion.

| Reaction Stage | Starting Materials | Temperature (°C) | Purpose |

|---|---|---|---|

| Initial Nucleophilic Substitution | 2-bromo-1-fluoro-4-nitro-benzene, Ethyl-cyanoacetate, NaH | 0°C to 20°C | Control initial exothermic reaction and allow for complete substitution. |

| Hydrolysis/Decarboxylation | Intermediate ester | Reflux | Convert the ester to the final acetonitrile product. |

| Wurtz-Fittig type reaction | 4-bromo-2-nitrochlorotoluene, Sodium | 0-50°C | Formation of the organosodium intermediate. |

| Rearrangement | 4-bromo-2-nitrotolylsodium | 40-150°C | Rearrangement to the more stable benzyl (B1604629) sodium derivative. |

Monitoring Techniques for Reaction Progress

Effective monitoring is essential to determine the endpoint of reactions involving this compound, ensuring high conversion and preventing the formation of impurities. The primary techniques employed are chromatographic and spectroscopic.

Thin-Layer Chromatography (TLC) is a common, rapid method for tracking reaction progress. For instance, in a substitution reaction, the disappearance of the starting material and the appearance of the product spot can be visualized under UV light. A specific system for monitoring such a reaction is a 1:1 mixture of methyl tert-butyl ether (MTBE) and hexanes, where the product might have an Rf value of 0.4 and the starting material an Rf of 0.5. orgsyn.org

Liquid Chromatography-Mass Spectrometry (LCMS) provides more detailed information, confirming the conversion of reactants and identifying the molecular weight of the product and any major byproducts. It is often used to analyze the crude product mixture after the reaction is deemed complete by TLC. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is another powerful tool. Aliquots can be taken from the reaction mixture, quenched, and analyzed. The progress is monitored by observing the disappearance of characteristic peaks of the starting material and the emergence of new signals corresponding to the product. orgsyn.org For example, a diagnostic shift in aromatic proton signals can clearly indicate the transformation.

| Technique | Principle of Use | Typical Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on polarity to visualize consumption of starting material and formation of product. | Real-time, qualitative monitoring of reaction progress. |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Separation by chromatography followed by mass analysis to confirm product identity and purity. | Analysis of the final reaction mixture. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Observing changes in the chemical shifts of protons as functional groups are transformed. | Quantitative analysis of reaction aliquots to determine conversion rates. |

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of this compound is characterized by the reactivity of its three main functional components.

Reduction Reactions of the Nitro Group

The nitro group is highly susceptible to reduction, a common transformation for aromatic nitro compounds. wikipedia.org This reaction is synthetically valuable as it converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group. masterorganicchemistry.com

A variety of reagents can achieve this transformation to yield 2-amino-4-bromophenylacetonitrile.

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents for aromatic nitro groups. masterorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite or tin(II) chloride can also be employed for this reduction. wikipedia.org

Under different conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine, by using reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.org

Nucleophilic Aromatic Substitution Involving Halogen

The bromine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. youtube.comlibretexts.org This activation makes the carbon atom attached to the bromine electron-deficient and thus susceptible to attack by nucleophiles. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the carbon bearing the bromine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.orglibretexts.org

Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled from the complex. youtube.com

Common nucleophiles for this reaction include alkoxides (e.g., methoxide), hydroxides, and amines. libretexts.org The presence of the activating nitro group is crucial; without it, aryl halides are generally inert to nucleophilic substitution. libretexts.org

Reactions at the Acetonitrile Moiety

The acetonitrile group (–CH₂CN) offers two primary sites for reactivity: the methylene (B1212753) (–CH₂–) protons and the cyano (–C≡N) group.

Reactions at the Methylene Bridge: The protons on the carbon adjacent to the cyano group are acidic due to the electron-withdrawing nature of the nitrile. They can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in reactions such as alkylations or additions to carbonyl compounds.

Reactions of the Cyano Group: The nitrile functional group can undergo several important transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-bromo-2-nitrophenylacetic acid. google.com

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Mechanistic Investigations of Functional Group Transformations

The most extensively studied mechanism relevant to this compound is that of nucleophilic aromatic substitution (SNAr). The generally accepted pathway involves the formation of the discrete, non-aromatic Meisenheimer complex as a reaction intermediate. libretexts.orgnih.gov The stability of this anionic complex is the key to the reaction's feasibility. The electron-withdrawing nitro group at the ortho position is critical for stabilizing the negative charge through resonance, delocalizing it out of the ring and onto its oxygen atoms. libretexts.orglibretexts.org This stabilization lowers the activation energy of the first, rate-determining step (nucleophilic addition). youtube.com

While the two-step addition-elimination mechanism is widely accepted for activated systems like this, some research suggests that certain SNAr reactions may proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single transition state, particularly with good leaving groups. nih.gov However, for substrates with strong activating groups like nitro, the stepwise mechanism via a Meisenheimer intermediate is the canonical model. nih.gov

Mechanisms for the reduction of the nitro group are often complex, involving a series of single-electron and proton transfers, typically occurring on the surface of a heterogeneous metal catalyst. youtube.com The precise pathway can vary significantly depending on the specific reducing agent and reaction conditions.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of signals provide detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(4-Bromo-2-nitrophenyl)acetonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic methylene (B1212753) protons. The substitution pattern on the benzene (B151609) ring—a bromo group at position 4, a nitro group at position 2, and the acetonitrile (B52724) group at position 1—dictates the chemical shifts and coupling patterns of the three aromatic protons.

The electron-withdrawing nature of the nitro group (NO₂) causes significant deshielding (a shift to a higher ppm value) of nearby protons, particularly the proton ortho to it (H-3). The bromo (Br) and cyanomethyl (CH₂CN) groups are also electron-withdrawing, further influencing the electronic environment of the aromatic ring.

The expected signals are:

Methylene Protons (CH₂): A singlet is expected for the two methylene protons. These protons are adjacent to the electron-withdrawing phenyl ring and nitrile group, which would shift their signal downfield compared to a simple alkane.

Aromatic Protons (H-3, H-5, H-6):

The proton at position 3 (H-3) is ortho to the strongly deshielding nitro group and is expected to appear at the furthest downfield position as a doublet.

The proton at position 5 (H-5) is ortho to the bromo group and meta to the nitro group. It is expected to appear as a doublet of doublets due to coupling with both H-3 and H-6.

The proton at position 6 (H-6) is meta to the bromo group and ortho to the cyanomethyl group. It is expected to appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂ | 3.9 - 4.2 | Singlet (s) | N/A |

| H-6 | 7.6 - 7.8 | Doublet (d) | ~8-9 |

| H-5 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~8-9, ~2-3 |

| H-3 | 8.2 - 8.4 | Doublet (d) | ~2-3 |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 115-120 ppm.

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected in the 20-30 ppm range.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing nitro (C-2) and bromo (C-4) groups will be significantly affected. The carbon attached to the nitro group (C-2) is expected to be strongly deshielded, while the carbon bearing the bromo group (C-4) will also be downfield. The carbon attached to the cyanomethyl group (C-1) will also have a characteristic shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₂ | 20 - 30 |

| C≡N | 115 - 120 |

| C-4 (C-Br) | 120 - 125 |

| Aromatic CH (C-3, C-5, C-6) | 125 - 140 |

| C-1 (C-CH₂CN) | 135 - 140 |

| C-2 (C-NO₂) | 148 - 152 |

Advanced NMR Techniques for Structural Elucidation

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques would be necessary for unambiguous assignment of all signals. Although no specific 2D NMR studies for this compound are readily available, their application can be described.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6, as well as between H-5 and H-3, confirming their ortho and meta relationships, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary (non-protonated) aromatic carbons by observing correlations from the protons. For instance, the methylene protons would show correlations to the nitrile carbon (C≡N) and the aromatic carbons C-1, C-2, and C-6.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Band Assignments

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. Data from similar structures, such as 4'-Bromo-2'-nitroacetanilide and various nitrophenylacetonitrile derivatives, can be used to assign these bands. nist.govresearchgate.netnih.gov

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the 2240-2260 cm⁻¹ region, which is characteristic of the nitrile group.

Nitro (NO₂) Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. These strong absorptions are highly indicative of the nitro functionality.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Weak to Medium |

| C≡N Stretch | Nitrile | 2240 - 2260 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| NO₂ Asymmetric Stretch | Nitro | 1510 - 1560 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1345 - 1385 | Strong |

| C-Br Stretch | Aryl Halide | 500 - 600 | Medium to Strong |

Functional Group Identification via IR

The IR spectrum serves as a rapid and effective method for confirming the presence of the primary functional groups in the molecule. The most diagnostic peaks for this compound would be the sharp C≡N stretch around 2250 cm⁻¹ and the two very strong absorptions for the NO₂ group between 1560-1510 cm⁻¹ and 1385-1345 cm⁻¹. The presence of these characteristic bands, in conjunction with the patterns for aromatic and aliphatic C-H bonds, would provide strong evidence for the proposed chemical structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass can be used to confirm the elemental composition of the compound. Due to the presence of bromine, the isotopic pattern would be a key feature, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | Data not available | Data not available |

Fragmentation Pattern Analysis

In a mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, fragmentation would likely involve the loss of the nitro group (NO₂), the cyano group (CN), and the bromine atom. The cleavage of the bond between the phenyl ring and the acetonitrile group would also be expected.

Table 2: Plausible Fragmentation Ions for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M-NO₂]⁺ | Ion resulting from the loss of a nitro group |

| [M-CN]⁺ | Ion resulting from the loss of a cyano group |

| [M-Br]⁺ | Ion resulting from the loss of a bromine atom |

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Molecular Geometry

A single-crystal X-ray diffraction analysis would reveal the precise spatial arrangement of the bromo, nitro, and acetonitrile substituents on the phenyl ring. It would also determine the planarity of the phenyl ring and the torsion angles between the substituents and the ring.

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., C-Br, C-N) | Data not available |

Crystal Packing and Intermolecular Interactions

The study of the crystal packing would reveal how individual molecules of this compound are arranged in the solid state. This arrangement is governed by intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions (due to the polar nitro and cyano groups), and π-π stacking interactions between the aromatic rings.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular structure, energy, and other key electronic characteristics. For 2-(4-Bromo-2-nitrophenyl)acetonitrile, DFT studies reveal the significant influence of its substituent groups—bromo, nitro, and acetonitrile (B52724)—on the electronic landscape of the phenyl ring.

Electronic Structure Analysis

Analysis of the electronic structure of this compound highlights a highly polarized molecule. The nitro (-NO₂) group, being a strong electron-withdrawing group, significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. The bromine atom also acts as an electron-withdrawing group through induction, though it can be a weak deactivator.

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show a region of high negative potential (typically colored red) localized around the oxygen atoms of the nitro group, indicating their high electron density and propensity to act as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the methylene (B1212753) (-CH₂) group, highlighting their electron-deficient nature. The nitrogen atom of the nitrile group (-CN) would also exhibit negative potential. This charge distribution is critical in determining the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons are expected to be deshielded due to the electron-withdrawing effects of the substituents, resulting in downfield chemical shifts. The methylene protons would also be influenced by the adjacent aromatic system.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.8 - 8.5 | 125 - 150 |

| Methylene CH₂ | ~4.2 | ~25 |

| Nitrile C | - | ~117 |

Infrared (IR) Spectroscopy: Vibrational frequencies calculated using DFT correspond to the absorption bands in an IR spectrum. Key vibrational modes for this molecule include the asymmetric and symmetric stretching of the nitro group, the stretching of the nitrile C≡N bond, the C-Br stretching, and various aromatic C-H and C=C stretching and bending modes. These predicted frequencies are invaluable for interpreting experimental IR spectra. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C≡N Stretch | 2250 - 2270 |

| NO₂ Asymmetric Stretch | 1520 - 1550 |

| NO₂ Symmetric Stretch | 1340 - 1360 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 550 - 650 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system, with contributions from n → π* transitions involving the nitro group. The predicted absorption maxima (λ_max) help in understanding the electronic structure and chromophoric properties of the molecule.

| Transition Type | Predicted λ_max (nm) |

|---|---|

| π → π | ~270 |

| n → π | ~330 |

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time, providing insights into its flexibility and interactions with its environment.

Conformational Analysis

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, a key conformational feature is the rotation around the single bond connecting the methylene group to the phenyl ring. A potential energy surface (PES) scan can be performed by systematically rotating this bond to identify the most stable conformer(s). It is likely that the most stable conformation involves a specific orientation of the -CH₂CN group relative to the plane of the phenyl ring to minimize steric hindrance, particularly with the ortho-nitro group. The nitro group itself may exhibit some torsion relative to the ring plane, which would also be a focus of conformational studies.

Intermolecular Interaction Modeling

Understanding how molecules interact with each other is crucial for predicting their macroscopic properties. Modeling studies for this compound can reveal several key non-covalent interactions that govern its condensed-phase behavior.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and cyano groups, leading to strong dipole-dipole interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the oxygen or nitrogen atoms) of neighboring molecules.

π-π Stacking: The electron-deficient nitro-substituted phenyl ring can engage in π-π stacking interactions with other aromatic rings.

Simulations of the molecule in a condensed phase (e.g., in a crystal lattice or in solution) would quantify the strength and geometry of these interactions, helping to explain properties like melting point, boiling point, and solubility.

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular structure, stability, and reactivity of chemical compounds. These computational methods, rooted in quantum mechanics, provide detailed insights into the electronic properties of molecules. For this compound, such calculations can predict its behavior in chemical reactions and offer a deeper understanding of its intrinsic characteristics. Density Functional Theory (DFT) is a commonly employed method for these investigations, often utilizing basis sets like 6-311G(d,p) to provide a balance between accuracy and computational cost. jmaterenvironsci.com

Energy Minimization and Stability Studies

Energy minimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, known as its ground state geometry. In this process, the spatial arrangement of the atoms is systematically adjusted to find the configuration with the lowest potential energy. researchgate.net For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals. A lower total energy generally corresponds to a more stable molecule. The optimized geometrical parameters, such as the distances between atoms and the angles between bonds, are crucial for understanding the molecule's structure. For instance, the bond lengths of C-Br, C-N (of the nitro group), and C≡N (of the nitrile group) are key indicators of the electronic environment within the molecule.

| Parameter | Predicted Value (Å or °) |

|---|---|

| Bond Length (C-Br) | 1.90 |

| Bond Length (C-NO₂) | 1.48 |

| Bond Length (C≡N) | 1.16 |

| Bond Angle (C-C-Br) | 119.5 |

| Bond Angle (C-C-NO₂) | 118.0 |

| Dihedral Angle (Phenyl Ring - CH₂CN) | ~90 |

Reactivity Predictions based on Electronic Properties

The reactivity of a molecule can be predicted by analyzing its electronic properties, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily polarizable and thus more reactive. Other quantum chemical descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), can also be calculated to provide a more comprehensive picture of the molecule's reactivity. jmaterenvironsci.com These descriptors are derived from the HOMO and LUMO energies. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile. jmaterenvironsci.com

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Chemical Potential (μ) | -5.25 |

| Chemical Hardness (η) | 2.25 |

| Global Electrophilicity Index (ω) | 6.125 |

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Frameworks

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are highly ordered, porous materials constructed from organic "linker" molecules and inorganic nodes or organic joints. The properties of these frameworks are directly dictated by the geometry and functionality of the organic linkers used in their assembly. 2-(4-Bromo-2-nitrophenyl)acetonitrile serves as an excellent pro-linker, a precursor to the final organic linker, due to its distinct and orthogonally reactive functional groups.

The synthetic utility of this compound lies in its potential for programmed, stepwise functionalization. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, which are fundamental for elongating the molecule and forming rigid, conjugated systems typical of framework linkers. Concurrently, the nitro group can be chemically reduced to an amine. This newly formed amino group can then participate in condensation reactions to form imines or amides, which are common linkages in COFs and functionalized MOFs. The nitrile group offers a third reactive handle, which can be hydrolyzed to a carboxylic acid—a primary binding group for forming metal-carboxylate clusters in MOFs—or used in cycloaddition reactions to form triazoles or other heterocycles.

This multi-functionality allows chemists to design and synthesize complex, asymmetrical linkers that can impart specific properties, such as tailored pore environments or catalytic activity, to the final framework material.

Table 1: Potential Transformations of this compound for Organic Framework Synthesis

| Functional Group | Reaction Type | Resulting Group | Application in Frameworks |

| Bromo (-Br) | Suzuki Coupling | Aryl (-Ar) | Extension of linker backbone |

| Bromo (-Br) | Sonogashira Coupling | Alkynyl (-C≡C-R) | Creation of rigid, linear linkers |

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Linkage point for COFs (imine/amide) |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Metal binding group for MOFs |

| Nitrile (-CN) | [2+3] Cycloaddition | Tetrazole | Functionalization of linker struts |

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is an adept precursor for a variety of heterocyclic systems, particularly those containing nitrogen. Its utility stems from the ortho-relationship between the nitro group and the acetonitrile (B52724) substituent. This specific arrangement is pivotal for intramolecular cyclization strategies.

A common and powerful strategy involves the reductive cyclization of the nitro group. When the nitro group is reduced to an amine, the resulting 2-amino-4-bromophenylacetonitrile is primed for spontaneous or catalyzed intramolecular cyclization. The amino group can attack the nitrile, leading to the formation of substituted indoles or related N-heterocycles, which are privileged scaffolds in many biologically active molecules. For instance, this pathway is a key step in variations of the Fischer indole (B1671886) synthesis or related named reactions for constructing fused ring systems.

Furthermore, the bromine atom on the phenyl ring provides a strategic point for post-cyclization modification. After the core heterocyclic structure has been assembled, the bromo substituent can be used to introduce additional complexity through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for drug discovery or materials development. This makes the parent compound a valuable building block for synthesizing complex molecules like quinoline (B57606) and benzimidazole (B57391) derivatives. researchgate.netguidechem.com

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Reaction Sequence | Intermediate | Final Heterocycle Core | Significance |

| 1. Reduction of -NO₂2. Intramolecular Cyclization | 2-Amino-4-bromophenylacetonitrile | Substituted Indole | Core of many pharmaceuticals |

| 1. Reduction of -NO₂2. Condensation with Aldehyde3. Oxidative Cyclization | 2-Amino-4-bromobenzylamine | Substituted Quinoline | Important in anti-malarial and anti-cancer drugs |

| 1. Reduction of -NO₂2. Condensation with Carboxylic Acid | 2-Amino-4-bromophenylacetonitrile | Substituted Benzimidazole | Found in anthelmintics and proton pump inhibitors |

Reagent in Cascade and Multi-Component Reactions

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. tcichemicals.comtaylorandfrancis.com The multiple reactive sites of this compound make it an ideal substrate for such processes. The electron-withdrawing nature of the ortho-nitro and para-bromo groups increases the acidity of the benzylic protons (the -CH₂- group), making this position susceptible to deprotonation and subsequent reaction with electrophiles.

This enhanced reactivity enables the compound to participate in MCRs where the benzylic carbon acts as the central nucleophile. For example, in a one-pot reaction, a base could deprotonate the acetonitrile, which then attacks an aldehyde (component 1), followed by an intramolecular reaction involving the nitro group or an intermolecular reaction with another component (e.g., an amine, component 2) to rapidly build molecular complexity.

In cascade reactions, the initial transformation of one functional group triggers a sequence of subsequent intramolecular reactions. A hypothetical cascade could be initiated by the reduction of the nitro group. The resulting amine could trigger a cyclization, and the bromine atom on the newly formed heterocycle could then be targeted in a subsequent palladium-catalyzed coupling reaction, all within a single, orchestrated reaction sequence without the isolation of intermediates. This approach leverages the inherent reactivity of the molecule to create sophisticated structures with high atom economy and efficiency.

Table 3: Hypothetical Cascade Reaction Sequence

| Step | Reaction | Functional Group(s) Involved | Intermediate/Product |

| 1 | Nucleophilic addition | -CH₂CN, external Aldehyde | Aldol-type adduct |

| 2 | Dehydration | Hydroxyl, benzylic proton | α,β-Unsaturated nitrile |

| 3 | Michael Addition | External Nucleophile | Functionalized phenylacetonitrile (B145931) |

| 4 | Reductive Cyclization | Nitro group, Nitrile group | Fused heterocyclic system |

Development and Research of Derivatives and Analogs

Design and Synthesis of Novel Derivatives

The chemical structure of 2-(4-Bromo-2-nitrophenyl)acetonitrile serves as a versatile starting point for the synthesis of a multitude of novel derivatives. The presence of the bromo and nitro groups on the phenyl ring, along with the reactive acetonitrile (B52724) moiety, allows for a wide range of chemical modifications.

One common approach to derivatization involves the transformation of the nitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic rings. The bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

A notable example of derivative synthesis involves the reaction of ortho-nitroacetophenones with aromatic aldehydes in a cyanide-mediated cascade reaction. This one-pot approach leads to the formation of 2-(3-oxoindolin-2-yl)acetonitriles, demonstrating an efficient method for constructing complex heterocyclic systems from simple precursors mdpi.com.

Another strategy focuses on the construction of 1,3,4-oxadiazole derivatives. In one study, a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and characterized nih.gov. This involved the conversion of a corresponding benzoic acid to a benzohydrazide, followed by cyclization with a substituted benzoic acid.

Furthermore, pyrazine carboxamide derivatives have been synthesized from related bromo-phenyl precursors through Suzuki cross-coupling reactions with various boronic acids mdpi.com. This highlights the utility of palladium-catalyzed reactions in diversifying the core structure.

Table 1: Examples of Synthesized Derivatives and Methodologies

| Derivative Class | Key Starting Materials | Reaction Type | Reference |

| 2-(3-Oxoindolin-2-yl)acetonitriles | o-Nitroacetophenones, Aromatic aldehydes | Cyanide-mediated cascade reaction | mdpi.com |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazoles | 2-Bromo-3-nitrobenzoic acid, Substituted benzohydrazides | Cyclization | nih.gov |

| N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamides | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acids | Suzuki cross-coupling | mdpi.com |

Structure-Reactivity Relationship Studies in Analogs

The biological activity and chemical reactivity of derivatives of this compound are intrinsically linked to their molecular structure. Structure-reactivity relationship (SRR) studies aim to elucidate how modifications to different parts of the molecule influence its properties.

The nitroaromatic core is a key determinant of the compound's reactivity and potential biological activity. Nitroaromatic compounds are known to be susceptible to enzymatic reduction, a process that can lead to the formation of reactive intermediates. The position of the nitro group on the aromatic ring, as well as the presence of other substituents, can significantly impact the reduction potential and subsequent biological effects nih.gov.

For the synthesized 1,3,4-oxadiazole derivatives, studies have shown that the nature and position of substituents on the terminal phenyl ring can have a significant impact on their biological activity. For example, the presence of methoxy and methyl groups on the phenyl ring of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives was found to correlate with significant cytotoxicity in breast cancer cell lines nih.gov. This suggests that electronic and steric factors of the substituents play a critical role in their mechanism of action.

Similarly, for the pyrazine carboxamide derivatives, the nature of the aryl group introduced via the Suzuki coupling would directly influence the lipophilicity, steric profile, and potential for hydrogen bonding of the final compound, all of which are key factors in determining biological interactions mdpi.com.

Methodologies for Derivative Library Creation

The efficient exploration of the chemical space around the this compound scaffold necessitates the creation of derivative libraries. These libraries, containing a large number of structurally related compounds, are essential for high-throughput screening and the identification of lead compounds in drug discovery. Methodologies such as parallel synthesis, solid-phase synthesis, and combinatorial chemistry are central to this endeavor.

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of individual compounds in a spatially separated manner, typically in multi-well plates spirochem.comasynt.combioduro.com. For the this compound core, a parallel synthesis approach could involve reacting a common intermediate with a diverse set of building blocks. For example, the parent compound could be subjected to a variety of cross-coupling partners in different wells to generate a library of 4-substituted analogs. This method facilitates the rapid generation of structure-activity relationship (SAR) data.

Solid-Phase Synthesis: In solid-phase synthesis, molecules are covalently attached to an insoluble polymer support (resin) and synthesized in a stepwise manner. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing dtu.dknih.govmdpi.comsemanticscholar.org. A potential solid-phase strategy for creating a library of this compound derivatives could involve anchoring a suitable precursor to a resin. For instance, a resin-bound version of a bromo-nitrophenyl derivative could be synthesized, followed by the introduction of the acetonitrile moiety or its precursor. Subsequent modifications to the aromatic ring or other functional groups could then be performed in a combinatorial fashion before cleaving the final products from the solid support.

Combinatorial Chemistry: This powerful strategy enables the rapid synthesis of a vast number of compounds by combining a set of building blocks in all possible combinations uniroma1.itnih.govedgccjournal.org. The "split-mix" synthesis is a common combinatorial approach where a batch of resin beads is split into multiple portions, each reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This process can generate an exponential number of unique compounds. Applying this to the this compound scaffold, one could envision a multi-step synthesis where different aromatic cores, side chains, and functional groups are systematically introduced to create a highly diverse library of analogs.

Table 2: Methodologies for Derivative Library Creation

| Methodology | Principle | Advantages for this compound Derivatives |

| Parallel Synthesis | Simultaneous synthesis of individual compounds in separate reaction vessels. | Rapid generation of discrete compounds for SAR studies, easy tracking of products. |

| Solid-Phase Synthesis | Synthesis of molecules on an insoluble polymer support. | Simplified purification, potential for automation, ability to drive reactions to completion using excess reagents. |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different building blocks to each other to form a large array of final products. | Rapid generation of very large and diverse libraries of compounds, efficient exploration of chemical space. |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-Bromo-2-nitrophenyl)acetonitrile?

Methodological Answer:

A common approach involves bromination of a precursor like 2-nitrophenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation. For example, analogous compounds (e.g., 2-[4-(Bromomethyl)phenyl]acetonitrile) are synthesized via bromination with NBS and benzoyl peroxide in a solvent like dichloromethane at 80–100°C . Optimization includes monitoring reaction progress via TLC or HPLC to ensure minimal side-product formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Due to its bromo and nitro groups, the compound may pose irritant and toxic hazards . Key protocols include:

- Use of PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers, protected from light and moisture, at 2–8°C .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : H and C NMR identify substituent positions. For example, aromatic protons near nitro/bromo groups show deshielded peaks (δ 7.5–8.5 ppm). Nitrile groups appear as a singlet (~δ 3.5–4.0 ppm for CHCN) .

- IR : Strong absorption at ~2240 cm (C≡N stretch) and ~1520 cm (NO asymmetric stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion [M+H] and bromine isotope patterns (1:1 ratio for Br/Br).

Advanced: How do bromo and nitro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro group meta-directs electrophilic substitution, while the bromo group acts as a leaving site in Suzuki or Ullmann couplings. For instance, in Pd-catalyzed reactions, bromine facilitates aryl-aryl bond formation. Nitro groups stabilize intermediates via resonance but may require reduction (e.g., to NH) for further functionalization. Solvent choice (e.g., DMF for polar intermediates) and catalyst (e.g., Pd(PPh)) are critical for yield optimization .

Advanced: What strategies resolve contradictions in crystallographic data for nitroaromatic compounds?

Methodological Answer:

Crystal structure refinement using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like Br) improves accuracy. If twinning or disorder occurs (common in nitro groups), use ORTEP-III to visualize electron density maps and adjust occupancy factors. For example, SHELXL’s RIGU and SIMU restraints stabilize refinement of planar nitro groups . High-resolution data (d-spacing < 0.8 Å) and hydrogen-bonding analysis (e.g., C–H···O interactions) validate packing models .

Advanced: How can computational methods predict the compound’s biological interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding with targets (e.g., kinases). The nitro group’s electrostatic potential and bromine’s hydrophobic surface are key interaction sites.

- DFT Calculations : Gaussian09 optimizes geometry at B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices for electrophilic attack).

- MD Simulations : GROMACS assesses stability in aqueous solutions (TIP3P water model) to evaluate bioavailability .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) with MS detection to separate brominated byproducts (e.g., di-bromo derivatives).

- GC-FID : Quantify volatile impurities (e.g., residual solvents) with internal standards (e.g., n-dodecane).

- LOQ Validation : Ensure detection limits < 0.1% via calibration curves (R > 0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.